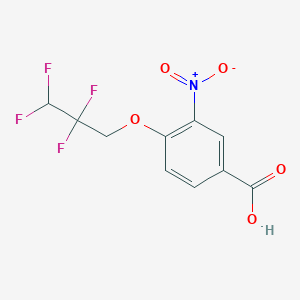![molecular formula C30H26N2OS B11089368 2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1,4,5-triphenyl-1H-imidazole](/img/structure/B11089368.png)
2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1,4,5-triphenyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1,4,5-triphenyl-1H-imidazole is a complex organic compound featuring an imidazole ring substituted with phenyl groups and a sulfanyl-ethyl linkage to a methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1,4,5-triphenyl-1H-imidazole typically involves multi-step organic reactions. One common approach is:
Formation of the Imidazole Core: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Substitution Reactions: The phenyl groups are introduced through electrophilic aromatic substitution reactions.
Attachment of the Sulfanyl-Ethyl Linkage: This step involves the nucleophilic substitution of a halogenated ethyl sulfide with 4-methylphenol to form the desired sulfanyl-ethyl linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas over a palladium catalyst.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenated reagents, Lewis acids.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1,4,5-triphenyl-1H-imidazole can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
This compound has potential applications in medicinal chemistry due to its imidazole core, which is known for its biological activity. It could be explored for its antimicrobial, antifungal, and anticancer properties. The phenyl and sulfanyl groups may enhance its interaction with biological targets, increasing its efficacy.
Industry
In industry, this compound could be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups that allow for further chemical modifications.
Mechanism of Action
The mechanism of action of 2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1,4,5-triphenyl-1H-imidazole would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or activating biological pathways. The imidazole ring can coordinate with metal ions, potentially disrupting metalloprotein functions. The phenyl groups may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1H-imidazole: Lacks the sulfanyl-ethyl and methylphenoxy groups, making it less versatile in terms of chemical modifications.
4,5-Diphenyl-1H-imidazole: Similar core structure but lacks the additional functional groups, limiting its applications.
2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1,4,5-triphenyl-1H-imidazole: Similar structure but with a chlorine atom instead of a methyl group, which may alter its reactivity and biological activity.
Uniqueness
2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1,4,5-triphenyl-1H-imidazole is unique due to its combination of an imidazole core with phenyl, sulfanyl-ethyl, and methylphenoxy groups. This combination provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in chemistry, biology, and industry.
Properties
Molecular Formula |
C30H26N2OS |
|---|---|
Molecular Weight |
462.6 g/mol |
IUPAC Name |
2-[2-(4-methylphenoxy)ethylsulfanyl]-1,4,5-triphenylimidazole |
InChI |
InChI=1S/C30H26N2OS/c1-23-17-19-27(20-18-23)33-21-22-34-30-31-28(24-11-5-2-6-12-24)29(25-13-7-3-8-14-25)32(30)26-15-9-4-10-16-26/h2-20H,21-22H2,1H3 |
InChI Key |
YAIWRDJGOAWCGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCCSC2=NC(=C(N2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-2-oxoethyl)-2,4-dichlorobenzamide](/img/structure/B11089288.png)
![N-(2,4-dimethylphenyl)-2-{[4-(2,4-dimethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11089291.png)
![1-[2-(4-chloro-3-nitrophenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone](/img/structure/B11089297.png)
![Ethyl 4-[3-(2-fluorobenzyl)-4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-2-thioxoimidazolidin-1-yl]benzoate](/img/structure/B11089298.png)
![2-[(5E)-5-{[1-(4-Bromophenyl)-1H-pyrrol-2-YL]methylene}-2,4-dioxo-1,3-thiazolidin-3-YL]-N-(2-fluorophenyl)acetamide](/img/structure/B11089303.png)
![Ethyl 2-{[(4-chlorophenyl)carbonyl]amino}-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B11089317.png)

![N-{3-[5,5-dimethyl-4-(propan-2-yl)-1,3-dioxan-2-yl]phenyl}-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide](/img/structure/B11089323.png)
![2-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B11089327.png)

![2-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-ethoxyphenyl)ethanone](/img/structure/B11089334.png)
![Dimethyl {1-(4-bromophenyl)-2-[(4-bromophenyl)carbonyl]butyl}propanedioate](/img/structure/B11089341.png)

![N-(2-chlorophenyl)-2-[1-(4-chlorophenyl)-3-(3,4-dimethoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide](/img/structure/B11089363.png)
